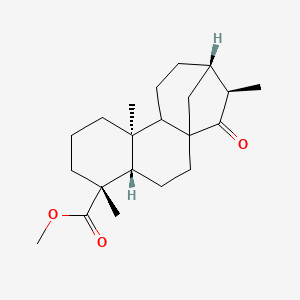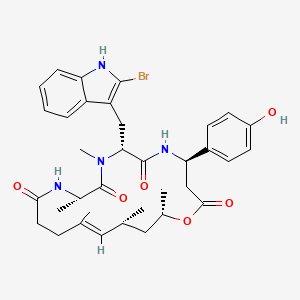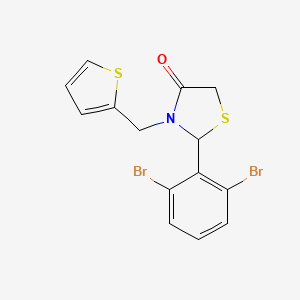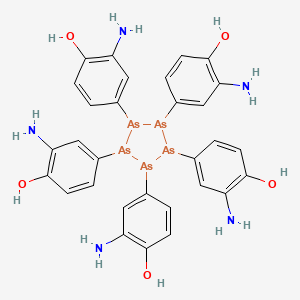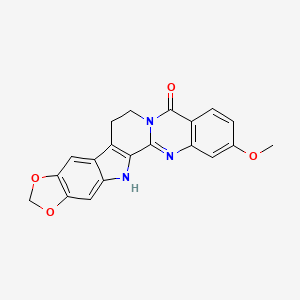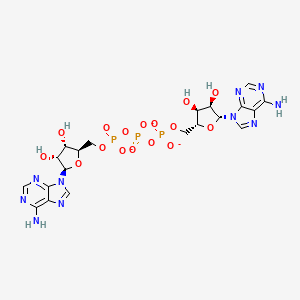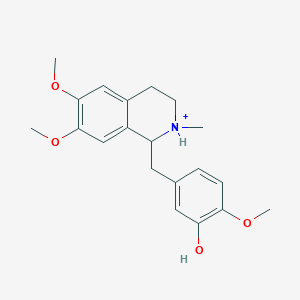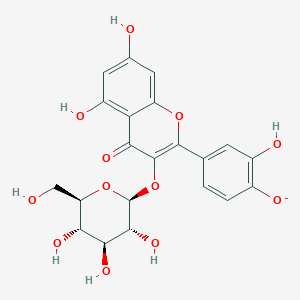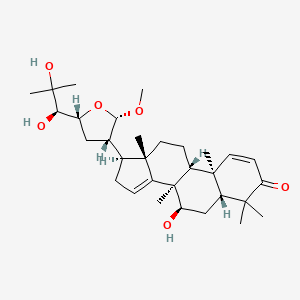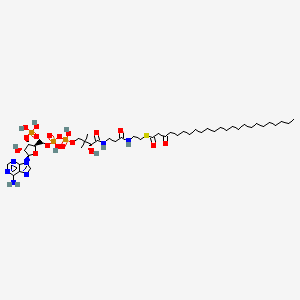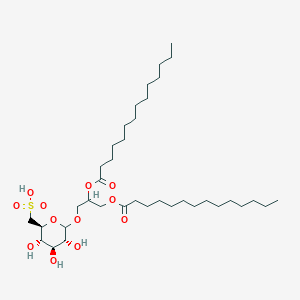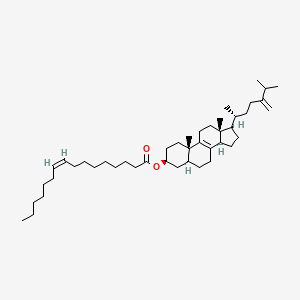
Fecosteryl palmitoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fecosteryl palmitoleate is a fecosterol ester. It has a role as a Saccharomyces cerevisiae metabolite.
Scientific Research Applications
1. Metabolic and Insulin Sensitivity Effects
Palmitoleate, a monounsaturated fatty acid, has been shown to have significant implications for insulin sensitivity and metabolic health. Research indicates that circulating palmitoleate strongly predicts insulin sensitivity in humans, suggesting its crucial role in the pathophysiology of insulin resistance (Stefan et al., 2009). Further studies have shown mixed cardiovascular effects, correlations with obesity, and significant amelioration of insulin resistance and diabetes (Frigolet & Gutiérrez-Aguilar, 2017).
2. Impact on Atherosclerosis and Lipid Metabolism
Palmitoleate has been observed to influence atherosclerosis progression and lipid metabolism. It has been reported to reduce atherosclerotic plaque area, improve plasma and hepatic lipid profiles, and modulate key genes involved in lipogenesis and inflammation (Yang et al., 2019). Additionally, it has been identified as a bioactive lipokine that promotes metabolic resilience of organelles and limits the progression of atherosclerosis (Cimen et al., 2016).
3. Potential Therapeutic Applications
Palmitoleate has been explored for its potential therapeutic applications. Its supplementation has been studied in the context of metabolic diseases, with a focus on improving systemic glucose metabolism and insulin sensitivity (Tricò et al., 2019). The possibility of its use in dietary interventions and its supplementation for the prevention and control of chronic metabolic and inflammatory disorders is an area of active research (de Souza et al., 2018).
4. Role in NAFLD and Liver Health
Studies have shown that palmitoleate plays a unique role in non-alcoholic fatty liver disease (NAFLD) by dissociating liver inflammatory response from hepatic steatosis (Guo et al., 2012). This finding indicates its potential as a therapeutic agent in managing liver health and related metabolic conditions.
5. Effects on Cell Proliferation and Organelle Stress
Palmitoleate has been identified as a mitogen, influencing cell proliferation and being formed during stimulation with growth factors (Koeberle et al., 2012). It has been shown to reduce metabolic stress in various tissues and thus decrease the severity of atherosclerosis in mouse models (Çimen et al., 2016).
properties
Product Name |
Fecosteryl palmitoleate |
|---|---|
Molecular Formula |
C44H74O2 |
Molecular Weight |
635.1 g/mol |
IUPAC Name |
[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h13-14,33,35-37,39-40H,4,8-12,15-32H2,1-3,5-7H3/b14-13-/t35-,36+,37+,39-,40+,43+,44-/m1/s1 |
InChI Key |
VXMWPGVHCCYQEO-JKUHGSQXSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




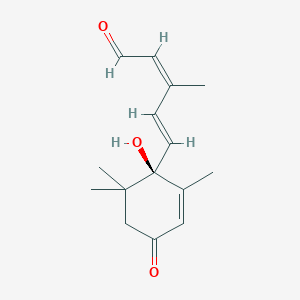
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)
